molecular formula C17H14BrCl3N4O4S B11710050 4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

Cat. No.: B11710050
M. Wt: 556.6 g/mol
InChI Key: YULMWEMOUCMRJJ-UHFFFAOYSA-N
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Description

4-BROMO-N-(2,2,2-TRICHLORO-1-{[(4-METHOXY-2-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound that features a bromine atom, a trichloroethyl group, and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-{[(4-METHOXY-2-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: This step involves the reaction of a suitable precursor with trichloroacetyl chloride under basic conditions to form the trichloroethyl intermediate.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with the Methoxy-Nitrophenyl Group: The final step involves coupling the trichloroethyl intermediate with the methoxy-nitrophenyl group, typically using a carbamothioylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, the compound’s potential as a pharmacophore is of interest. It may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the nitro and bromine groups.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-BROMO-N-(2,2,2-TRICHLORO-1-{[(4-METHOXY-2-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromine and trichloroethyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
  • 4-BROMO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE
  • 4-BROMO-N-(2,2,2-TRICHLORO-1-(3-O-TOLYL-THIOUREIDO)-ETHYL)-BENZAMIDE

Uniqueness

The uniqueness of 4-BROMO-N-(2,2,2-TRICHLORO-1-{[(4-METHOXY-2-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a bromine atom makes it particularly interesting for further research and development.

Properties

Molecular Formula

C17H14BrCl3N4O4S

Molecular Weight

556.6 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14BrCl3N4O4S/c1-29-11-6-7-12(13(8-11)25(27)28)22-16(30)24-15(17(19,20)21)23-14(26)9-2-4-10(18)5-3-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30)

InChI Key

YULMWEMOUCMRJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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